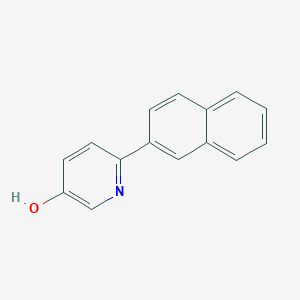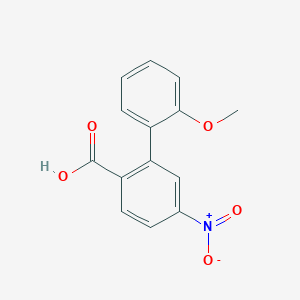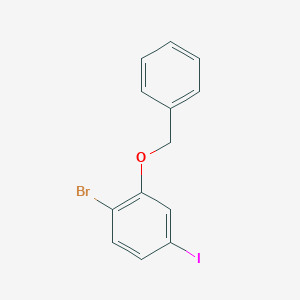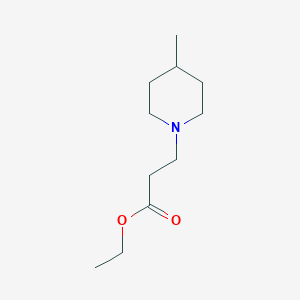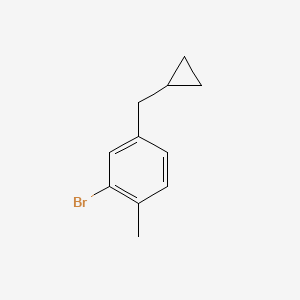
1-Bromo-4-(1-cyclohexylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-cyclohexylethyl)benzene is a chemical compound with the CAS Number: 1892735-90-8 . It has a molecular weight of 267.21 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1-Bromo-4-(1-cyclohexylethyl)benzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a catalyst in a number of organic reactions, such as the synthesis of polymers and the synthesis of complex molecules. Additionally, this compound can be used as a ligand in transition metal-catalyzed reactions, such as the hydrogenation of alkenes.
Mechanism of Action
1-Bromo-4-(1-cyclohexylethyl)benzene acts as a nucleophilic reagent in organic reactions. It can react with electrophilic species, such as halogens, and form covalent bonds. Additionally, this compound can act as a Lewis acid in the presence of a Lewis base, such as an amine, and form a complex. These complexes can then undergo further reactions, such as the formation of polymers or the synthesis of complex molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic, non-irritant, and non-carcinogenic compound. It is also not known to have any mutagenic or teratogenic effects.
Advantages and Limitations for Lab Experiments
1-Bromo-4-(1-cyclohexylethyl)benzene has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high boiling point. It is also highly soluble in most organic solvents, making it easy to work with. Additionally, this compound is relatively inexpensive and widely available.
On the other hand, this compound has some limitations for use in laboratory experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a highly reactive compound, and it can react with other compounds in the presence of heat or light.
Future Directions
1-Bromo-4-(1-cyclohexylethyl)benzene has a wide range of potential future applications. It can be used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it can be used as a catalyst in a number of organic reactions, such as the synthesis of polymers and the synthesis of complex molecules. Furthermore, this compound can be used as a ligand in transition metal-catalyzed reactions, such as the hydrogenation of alkenes. Finally, this compound can be used in the preparation of novel materials, such as nanomaterials and organic semiconductors.
Synthesis Methods
1-Bromo-4-(1-cyclohexylethyl)benzene can be synthesized using a variety of methods. The most common is the reaction of 1-bromo-4-chlorobenzene with 1-cyclohexylethylmagnesium bromide. This reaction is known as the Grignard reaction, and it results in the formation of this compound and magnesium bromide. Another method involves the reaction of 1-bromo-4-chlorobenzene with 1-cyclohexylethylmagnesium chloride. This reaction is known as the Friedel-Crafts reaction, and it results in the formation of this compound and magnesium chloride.
Safety and Hazards
The safety data sheet for 1-Bromo-4-(1-cyclohexylethyl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1-bromo-4-(1-cyclohexylethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBCARTVVGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

